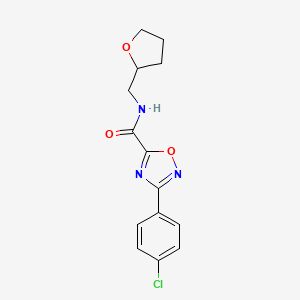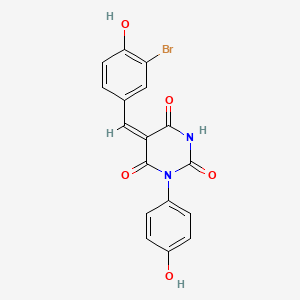![molecular formula C23H29N3O2 B5349729 (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B5349729.png)
(3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide, also known as SBPFI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of benzimidazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
科学研究应用
(3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and anxiety. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells by targeting the epidermal growth factor receptor (EGFR). In drug discovery, this compound has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide is complex and depends on the specific target receptor or enzyme. In general, this compound acts as a competitive inhibitor of its target, binding to the receptor or enzyme and preventing the binding of the natural ligand or substrate. This leads to a decrease in the activity of the target, which can result in a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific target receptor or enzyme. In general, this compound has been found to modulate the activity of various neurotransmitter receptors, including the 5-HT2C receptor, the dopamine D2 receptor, and the nicotinic acetylcholine receptor. This compound has also been shown to inhibit the activity of EGFR, which is involved in cell proliferation and survival. These effects can result in changes in mood, appetite, anxiety, and cell growth and survival.
实验室实验的优点和局限性
One of the main advantages of (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide for lab experiments is its high selectivity for specific target receptors or enzymes. This allows researchers to study the effects of this compound on specific physiological or biochemical pathways without interfering with other pathways. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
未来方向
There are several future directions for the study of (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide. One area of interest is the development of more potent and selective analogs of this compound for use in scientific research and drug discovery. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and neurological disorders. Finally, the study of the mechanism of action of this compound and its effects on specific physiological and biochemical pathways is an ongoing area of research.
合成方法
The synthesis of (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-sec-butylphenol, which is reacted with ethylene oxide to form 2-(4-sec-butylphenoxy)ethanol. This intermediate is then reacted with 1H-benzimidazole-2-carboxylic acid to form (2-(4-sec-butylphenoxy)ethyl)-1H-benzimidazole-2-carboxylic acid. The final step involves the reaction of this intermediate with formic acid to form this compound.
属性
IUPAC Name |
N-[3-[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]propyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-18(2)19-10-12-20(13-11-19)28-16-15-26-22-8-5-4-7-21(22)25-23(26)9-6-14-24-17-27/h4-5,7-8,10-13,17-18H,3,6,9,14-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQZGBVRXVKOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCCNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-chloroisoxazol-5-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]propanamide](/img/structure/B5349659.png)
![2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine](/img/structure/B5349660.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5349661.png)
![methyl 2-(5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5349667.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5349673.png)
![[1-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5349676.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5349689.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5349694.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349703.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5349711.png)
![N-[1-(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5349719.png)
![methyl (2R)-(4-hydroxyphenyl)[(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)amino]acetate](/img/structure/B5349742.png)